molecular formula C15H18N2O4 B6348334 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-29-3

4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348334
CAS RN: 1326809-29-3
M. Wt: 290.31 g/mol
InChI Key: XRVUHARVJXPUMM-UHFFFAOYSA-N
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Description

The compound “4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The molecule also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as those containing a 6-azaspiro[4.5]decane skeleton, have been synthesized through various methods . For instance, the cis-diester was obtained from pyridine 2,6 dicarboxylic acid by esterification, followed by a Micheal addition to obtain the 6-azaspiro[4.5]decane skeleton .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristics of both the pyridine ring and the spirocyclic structure. Pyridine and pyrimidine, for example, are six-membered heterocycles with carbon and nitrogen in their rings .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For instance, the carboxylic acid group could undergo typical acid-base reactions, and the pyridine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the synthesis of pyridine derivatives and as a starting material for the synthesis of other heterocyclic compounds. Additionally, this compound has been used in the synthesis of various polymers and as a catalyst for the polymerization of various monomers.

Mechanism of Action

The mechanism of action of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not well understood, however, it is believed to act as an intermediate in the reaction of pyridine-3-carbaldehyde with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. It is also believed to play a role in the formation of various polymers and catalyze the polymerization of various monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet known. However, it is believed that this compound may have the potential to interact with certain enzymes, proteins, and other biological molecules and potentially affect their activity and/or function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments include its low cost and availability, its stability under normal conditions, and its solubility in water. However, due to its lack of biological activity and the lack of knowledge regarding its mechanism of action, this compound may not be suitable for use in certain experiments that require a more active compound.

Future Directions

The future directions for the research of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include further studies on its mechanism of action and biochemical and physiological effects, as well as the development of more efficient and cost-effective synthesis methods. Additionally, further research may be conducted to determine the potential applications of this compound in the synthesis of other heterocyclic compounds and polymers. Additionally, further research may be conducted to determine the potential of this compound as a catalyst for the polymerization of various monomers. Finally, further research may be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 4-(Pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been reported in several studies and involves the reaction of pyridine-3-carbaldehyde with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and results in the formation of this compound.

properties

IUPAC Name

4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(11-5-4-8-16-9-11)17-12(14(19)20)10-21-15(17)6-2-1-3-7-15/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVUHARVJXPUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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